molecular formula C22H15BrN2 B14520313 10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline CAS No. 62693-64-5

10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline

Cat. No.: B14520313
CAS No.: 62693-64-5
M. Wt: 387.3 g/mol
InChI Key: MPNQTRRXPDILCS-UHFFFAOYSA-N
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Description

10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline is a complex organic compound belonging to the indoloisoquinoline family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl group attached to the indoloisoquinoline core. Indoloisoquinolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . This is followed by further functionalization to introduce the bromine, methyl, and phenyl groups. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline involves its interaction with various molecular targets and pathways. The indole core can interact with DNA, proteins, and enzymes, leading to its biological effects. For example, it may intercalate into DNA, disrupting replication and transcription processes, or inhibit specific enzymes involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,3-c]isoquinoline: Lacks the bromine, methyl, and phenyl groups but shares the core structure.

    10-Chloro-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline: Similar structure with a chlorine atom instead of bromine.

    7-Methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline: Lacks the bromine atom but otherwise similar.

Uniqueness

10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the bromine, methyl, and phenyl groups enhances its potential for diverse chemical reactions and biological interactions .

Properties

CAS No.

62693-64-5

Molecular Formula

C22H15BrN2

Molecular Weight

387.3 g/mol

IUPAC Name

10-bromo-7-methyl-5-phenylindolo[2,3-c]isoquinoline

InChI

InChI=1S/C22H15BrN2/c1-25-19-12-11-15(23)13-18(19)20-16-9-5-6-10-17(16)21(24-22(20)25)14-7-3-2-4-8-14/h2-13H,1H3

InChI Key

MPNQTRRXPDILCS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(C4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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